![molecular formula C12H24N2O B7595968 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone](/img/structure/B7595968.png)
1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative, which means it contains a piperazine ring in its structure.
作用機序
The mechanism of action of 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone is not fully understood. However, it has been reported to interact with certain neurotransmitter receptors in the brain, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor. This interaction may contribute to its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, it has been reported to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One of the advantages of using 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone in lab experiments is its relatively easy synthesis method. This compound can be synthesized in good yields and high purity using a simple method. Another advantage is its potential as a tool for studying the function of certain neurotransmitter receptors in the brain. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a drug candidate.
将来の方向性
There are several future directions for research on 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. This may involve studying its pharmacokinetics and pharmacodynamics in animal models and human subjects. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. This may involve developing new synthetic methods and exploring the properties of the resulting materials. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which may contribute to the development of more effective drugs for the treatment of neurological disorders.
合成法
The synthesis of 1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobutyl)piperazine with ethyl isobutyrylacetate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. This method has been reported to yield this compound in good yields and high purity.
科学的研究の応用
1-[4-(2-Ethylbutyl)piperazin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. In neuroscience, this compound has been used as a tool to study the function of certain neurotransmitter receptors in the brain. In materials science, this compound has been explored for its potential as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
1-[4-(2-ethylbutyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-12(5-2)10-13-6-8-14(9-7-13)11(3)15/h12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPRIEZBQHXWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(CC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(3,5-dimethylisoxazol-4-yl)methoxy]benzoate](/img/structure/B7595887.png)
![5-bromo-1-[(4-methylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7595896.png)
![4-Bromo-6-fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B7595904.png)
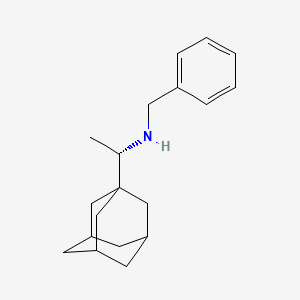
![[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7595911.png)

![N-[2-(4-fluorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7595935.png)
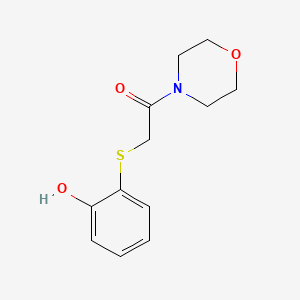
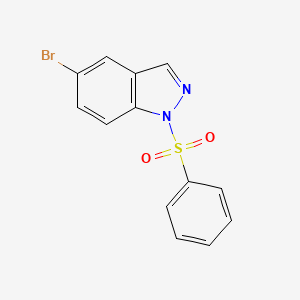
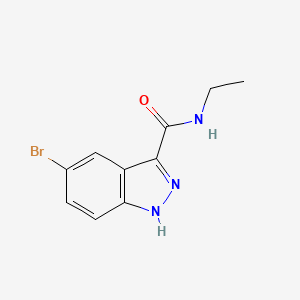
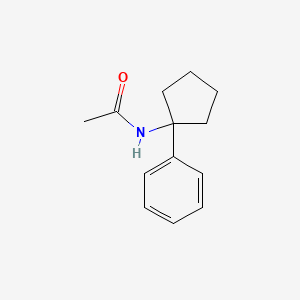

![2-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]sulfanylacetic acid](/img/structure/B7595988.png)
